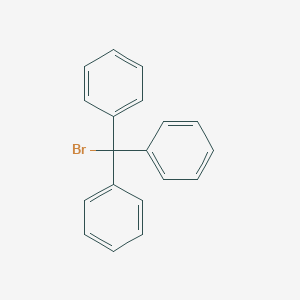

Bromotriphenylmethane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromotriphenylmethane can be synthesized through the bromination of triphenylmethane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows:

(C6H5)3CH+Br2→(C6H5)3CBr+HBr

The reaction is carried out under controlled conditions to ensure the selective bromination of the triphenylmethane .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Bromotriphenylmethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, it reacts with sodium methoxide (NaOCH3) to form triphenylmethyl methoxide.

Reduction Reactions: It can be reduced to triphenylmethane using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form triphenylmethyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN), and other nucleophiles.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

- Triphenylmethyl methoxide

- Triphenylmethane

- Triphenylmethyl alcohol

Aplicaciones Científicas De Investigación

Chemical Applications

Bromotriphenylmethane serves as a vital reagent in organic synthesis. Its applications include:

- Synthesis of Trityl Esters : It is commonly used for the preparation of trityl esters, which are important in protecting groups during chemical synthesis. The bromine atom can be easily substituted by other nucleophiles, enhancing its utility in various reactions .

- SN1 Reaction Mechanism : In educational settings, it serves as a model compound for studying SN1 reaction mechanisms. For instance, students have successfully synthesized ethers from this compound and ethanol, refining experimental procedures to improve product yield and purity .

- Polymerization Initiator : this compound can act as an initiator in controlled radical polymerization methods. It generates radicals upon light irradiation, allowing for the formation of polymers with specific end groups, which is crucial for developing materials with tailored properties.

Data Table: Chemical Reactions Involving this compound

Biological Applications

In biological research, this compound is significant for:

- Amino Acid Protection : It is employed in peptide synthesis as a protecting group for amino acids. The trityl group stabilizes the amino group during selective reactions, facilitating the synthesis of complex peptides.

- Chiral Recognition : Studies have explored its enantiomeric properties, leading to applications in chiral sensing. For example, researchers have developed sensors based on modified electrodes using this compound derivatives to selectively detect tryptophan enantiomers.

Industrial Applications

This compound finds uses in various industrial processes:

- Polymer Production : It is utilized in producing polymers where the trityl group acts as a protecting group or functional moiety. This application is particularly relevant in creating high-performance materials with specific characteristics .

- Material Science : The compound's reactivity allows it to be incorporated into advanced materials, such as those used in electronic applications due to its ability to form conjugated systems when polymerized .

Case Study: Educational Use in Organic Chemistry

At Miami University Middletown, a study was conducted where second-year organic chemistry students performed SN1 reactions using this compound. The research aimed to refine experimental procedures for better yields and understanding of reaction mechanisms. Students monitored reaction progress using thin-layer chromatography (TLC), leading to enhanced learning outcomes and practical skills development in organic synthesis .

Mecanismo De Acción

The mechanism of action of bromotriphenylmethane primarily involves its role as a protecting group in organic synthesis. The trityl group stabilizes reactive intermediates, allowing selective reactions to occur. The bromine atom can be easily replaced by other nucleophiles, making it a versatile reagent in various synthetic pathways .

Comparación Con Compuestos Similares

- Chlorotriphenylmethane (Trityl chloride)

- Triphenylmethanol

- Triphenylmethyl ether

Comparison:

- Reactivity: Bromotriphenylmethane is more reactive than chlorotriphenylmethane due to the weaker carbon-bromine bond compared to the carbon-chlorine bond.

- Applications: Both this compound and chlorotriphenylmethane are used as protecting groups, but this compound is preferred in reactions requiring higher reactivity.

- Stability: Triphenylmethanol and triphenylmethyl ether are more stable and less reactive compared to this compound .

Actividad Biológica

Bromotriphenylmethane, a compound belonging to the class of triphenylmethanes, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its triphenyl structure with a bromine atom substituent. Its molecular formula is and it has a molecular weight of 345.23 g/mol. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in organic synthesis.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Properties : Research indicates that brominated compounds can exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by modulating apoptotic markers such as caspases and Bcl-2 family proteins .

- Antimicrobial Activity : Some studies have reported that brominated triphenylmethanes possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant potential, which is crucial in preventing oxidative stress-related diseases .

1. Anticancer Activity in Breast Cancer Cells

A study investigated the effects of brominated triphenylmethane derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly increased the levels of active caspase-3 and caspase-9, suggesting a strong pro-apoptotic effect. The compound's ability to downregulate Bcl-2 while upregulating Bax was noted as a critical mechanism for inducing apoptosis (Table 1).

| Compound | IC50 (µM) | Caspase-3 Activation (fold change) | Bax/Bcl-2 Ratio (fold change) |

|---|---|---|---|

| This compound Derivative 1 | 2.93 ± 0.47 | 18.3 | 159.56 |

| Control | - | 1 | 1 |

2. Antimicrobial Studies

In antimicrobial assays, this compound showed effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency (Table 2).

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Apoptosis Induction : The compound triggers apoptosis through the intrinsic pathway by activating caspases and altering the expression of Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may be linked to the modulation of ROS levels within cells, contributing to its protective effects against oxidative damage.

Propiedades

IUPAC Name |

[bromo(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHXEWZGTQSYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060494 | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | Triphenylmethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

596-43-0 | |

| Record name | Trityl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotriphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotriphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(bromomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotriphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-triphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWY6H8D4L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of bromotriphenylmethane in initiating polymerization reactions?

A1: this compound can function as an initiator in specific polymerization techniques, particularly in controlled radical polymerization methods like PROAD (Photoinduced Radical Oxidation/Addition/Deactivation) []. In these systems, this compound, in conjunction with other reagents like dimanganese decacarbonyl and diphenyliodonium bromide, generates radicals upon light irradiation. These radicals can initiate the polymerization of monomers like isobutyl vinyl ether, leading to the formation of polymers with specific end groups. This controlled approach allows for the synthesis of well-defined polymers with controlled molecular weights and architectures [].

Q2: How does this compound participate in SN1 reactions, and what factors influence its reactivity?

A2: this compound is a classic substrate for studying SN1 (Substitution Nucleophilic Unimolecular) reactions [, , ]. The bromine atom in this compound is attached to a tertiary carbon, making it susceptible to SN1 reactions due to the relative stability of the tertiary carbocation formed as an intermediate.

- Solvent Polarity: Polar solvents, like ethanol, stabilize the carbocation intermediate, thus accelerating the reaction rate [, , ].

- Nucleophile Strength: While SN1 reactions are not typically heavily dependent on nucleophile strength, stronger nucleophiles can still increase the reaction rate to some extent. Studies have investigated the use of various oxygen-based nucleophiles, including water and different alcohols, in reactions with this compound [].

Q3: Can you describe a specific example of using this compound in an educational setting to illustrate chemical principles?

A3: this compound is frequently used in undergraduate organic chemistry labs to demonstrate SN1 reactions and synthesis techniques [, ]. One example is the synthesis of an ether from this compound and ethanol []. This experiment allows students to:

Q4: What spectroscopic techniques are commonly employed to characterize this compound and its reaction products?

A4: Researchers often use a combination of spectroscopic techniques to characterize this compound and the products formed in its reactions. Some of these techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to determine the structure of organic molecules. 1H NMR can provide information about the number and types of hydrogen atoms present in a molecule, as well as their chemical environment. [].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify functional groups present in a molecule based on their characteristic vibrational frequencies. This technique is particularly useful for distinguishing starting materials from products in a reaction mixture [].

Q5: Has there been research into the chirality of this compound and its potential applications?

A5: Yes, there have been studies exploring the enantiomeric properties of this compound. For instance, enantiomorphic crystals of this compound have been investigated for their potential in chiral recognition []. Researchers developed a sensor based on a carbon-paste electrode modified with these crystals for the selective detection of tryptophan enantiomers []. This highlights the potential of this compound derivatives in areas like chiral sensing and separation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.